

Structure-Activity Relationship of Furan-2-Carboxylic Acid Analogues: A Comparative Guide

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Compound of Interest

Compound Name: *furan-2-carboxylate*

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The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of a wide array of therapeutic agents.[\[1\]](#)[\[2\]](#) This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-2-carboxylic acid analogues, focusing on their anticancer, antimicrobial, and antidiabetic activities. The information is supported by experimental data, detailed methodologies, and visualizations to aid in the rational design of novel drug candidates.

Anticancer Activity

Derivatives of furan-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines.[\[1\]](#)[\[3\]](#) The SAR in this area is heavily influenced by the nature and position of substituents on the furan ring and the functional group at the carboxylic acid position.

Comparative Data of Anticancer Activity

Compound	Modification	Cancer Cell Line	Activity (IC50)	Reference
Compound 4	Pyridine carbohydrazide derivative	MCF-7 (Breast)	4.06 μM	[1][3]
Compound 7	N-phenyl triazinone derivative	MCF-7 (Breast)	2.96 μM	[1][3]
AgFu2c	Silver(I) complex of furan-2-carboxylate	Jurkat	8.00 μM	[3]
Cisplatin (Reference)	-	Jurkat	6.3 μM	[3]
Bis-2(5H)-furanone derivative	Furanone derivative	C6 glioma	12.1 μM	[3]
3m	N-(4'-hydroxy)phenylamide	ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)	Low micromolar range	[4]

Key SAR Insights for Anticancer Activity:

- The introduction of heterocyclic moieties, such as pyridine and triazinone, can lead to potent cytotoxic activity.[3]
- Metal complexes of furan-2-carboxylic acid represent a promising avenue for developing novel anticancer agents.[3]

- For benzofuran derivatives, substitutions at the C-2 and C-3 positions are critical for anticancer activity, with hydrophobic and +M effect groups on the N-phenyl ring potentiating activity.[3][4]
- Some furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2][3]

Antimicrobial and Antibiofilm Activity

Furan-2-carboxylic acid analogues have shown considerable promise as antimicrobial and antibiofilm agents, addressing the critical need for new treatments against resistant pathogens.
[1]

Comparative Data of Antimicrobial and Antibiofilm Activity

Compound	Modification	Target Organism	Activity	Reference
Carbamothioly-furan-2-carboxamide with 2,4-dinitrophenyl group	Carbamothioly-furan-2-carboxamide	Various bacterial and fungal strains	MIC: 150.7 - 295 μ g/mL	[1]
Compound 4b	Carbohydrazide derivative	<i>Pseudomonas aeruginosa</i>	58% biofilm reduction	[1][5]
3-(Furan-2-yl)propanoic acid	Propanoic acid analogue	<i>Candida albicans</i> , <i>Staphylococcus aureus</i> , <i>Escherichia coli</i>	Noteworthy activity	[3]
Methyl 3-(furan-2-yl)propanoate	Methyl ester of propanoic acid analogue	<i>Candida albicans</i> , <i>Staphylococcus aureus</i> , <i>Escherichia coli</i>	Noteworthy activity, similar to the carboxylic acid	[3]

Key SAR Insights for Antimicrobial and Antibiofilm Activity:

- The addition of a carbamothioly moiety, particularly with an electron-withdrawing dinitrophenyl group, enhances antimicrobial potential.[1]
- For antibiofilm activity against *P. aeruginosa*, carbohydrazide derivatives have shown significant efficacy.[1][5] These compounds are suggested to target the LasR quorum sensing system.[1][5]
- The conversion of the carboxylic acid to its methyl ester did not significantly impact antimicrobial potency in the case of 3-(furan-2-yl)propanoic acid, suggesting this part of the molecule may not be critical for its action in this specific scaffold.[3]

Antidiabetic Activity

A significant development in the therapeutic application of furan-2-carboxylic acid derivatives is in the management of type 2 diabetes mellitus (T2DM) through the inhibition of hepatic gluconeogenesis.[\[1\]](#)[\[6\]](#)

Comparative Data of Antidiabetic Activity

Compound	Modification	Key Finding	In Vivo Model	Reference
SL010110	Furan-2-carboxylic acid derivative (initial hit)	Inhibits gluconeogenesis	-	[1] [6]
10v	Optimized analogue of SL010110	Improved anti-gluconeogenesis potency and pyruvate tolerance. Significantly reduced non-fasting and fasting blood glucose at 5 mg/kg.	T2DM mouse model	[1] [6]

Key SAR Insights for Antidiabetic Activity:

- Phenotypic screening identified furan-2-carboxylic acid derivatives as inhibitors of gluconeogenesis.[\[1\]](#)[\[6\]](#)
- Subsequent SAR studies on the initial hit compound, SL010110, led to the discovery of compound 10v with enhanced potency and favorable in vivo efficacy.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[\[1\]](#)

- Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified concentration (e.g., $0.5\text{--}2.5 \times 10^3$ CFU/mL).
- Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
- Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Gluconeogenesis Inhibition Assay

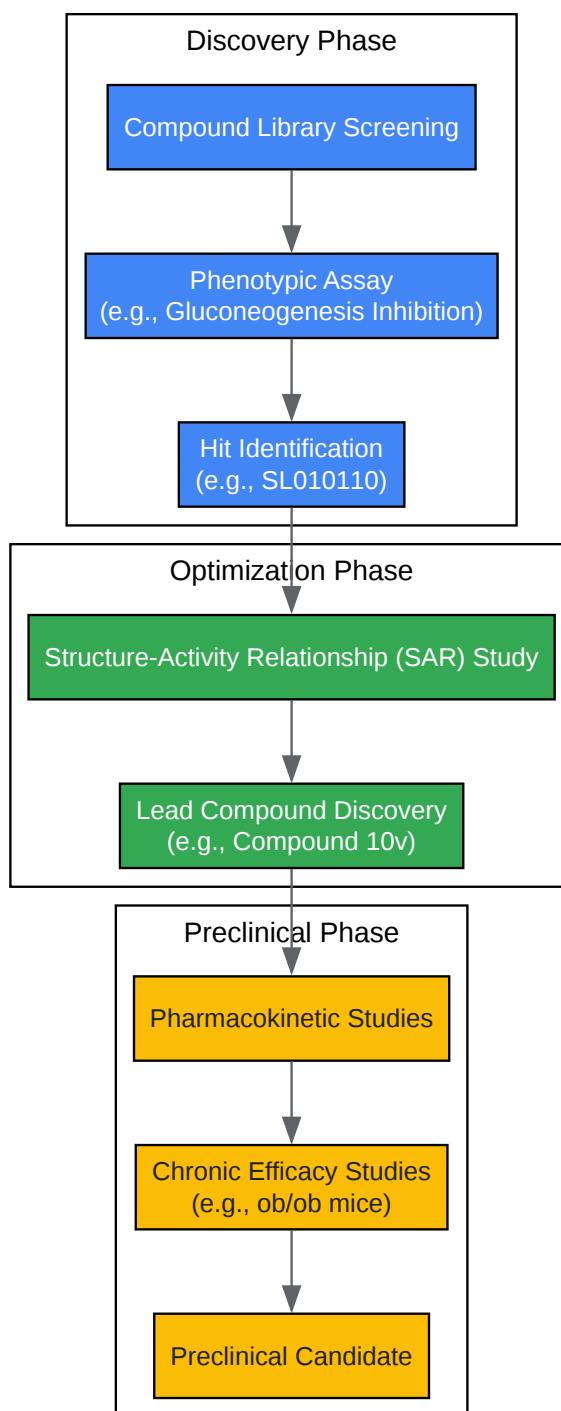
This assay measures the ability of compounds to inhibit glucose production in liver cells.[\[1\]](#)

- Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured under appropriate conditions.
- Compound Treatment: Cells are pre-incubated with the test compounds for a specific duration.
- Induction of Gluconeogenesis: Gluconeogenesis is stimulated by adding a substrate mixture (e.g., lactate and pyruvate).
- Glucose Measurement: After an incubation period, the amount of glucose produced in the culture medium is quantified using a glucose oxidase assay kit.

- Data Analysis: The percentage of inhibition of glucose production by the test compounds is calculated relative to a vehicle control.

Visualizations

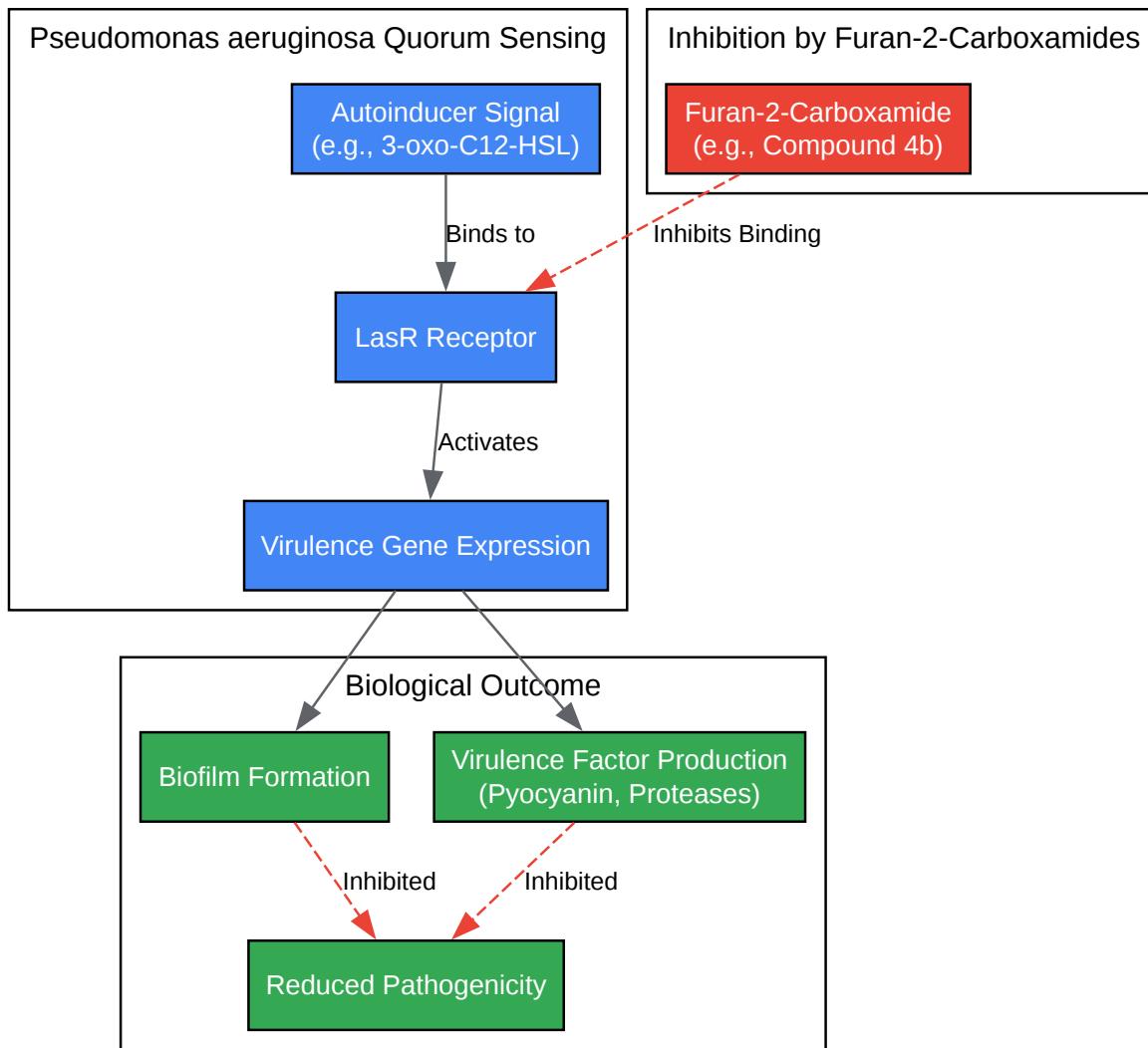
Experimental Workflow for Phenotypic Screening in Antidiabetic Drug Discovery



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Caption: Phenotypic screening workflow for antidiabetic drug discovery.[2]

Proposed Mechanism of Antibiofilm Activity via Quorum Sensing Inhibition



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Caption: Inhibition of LasR-mediated quorum sensing by furan-2-carboxamides.

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